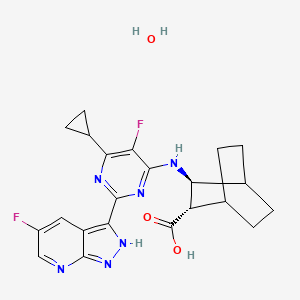

Onradivir monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2375241-19-1 |

|---|---|

分子式 |

C22H24F2N6O3 |

分子量 |

458.5 g/mol |

IUPAC 名称 |

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1 |

InChI 键 |

XUXVTSUIFIUZSZ-MJSCHBGXSA-N |

手性 SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |

规范 SMILES |

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O |

产品来源 |

United States |

Foundational & Exploratory

Onradivir Monohydrate: A Deep Dive into the Mechanism of Action of a Novel Influenza A PB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onradivir (B12427892) (formerly ZSP1273) is a potent and selective small molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical and clinical data. Onradivir monohydrate disrupts a critical step in the viral replication cycle known as "cap-snatching," effectively halting viral gene transcription and subsequent protein synthesis. This guide consolidates key quantitative data, details the experimental methodologies used to elucidate its function, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance to existing therapies. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is a prime target for antiviral drug development due to its essential role in viral replication and its high degree of conservation across strains. This compound has emerged as a promising therapeutic candidate that specifically targets the PB2 subunit.

Core Mechanism of Action: Inhibition of Cap-Snatching

The primary mechanism of action of Onradivir is the inhibition of the "cap-snatching" process, a unique feature of influenza virus replication.[1] This process is essential for the transcription of viral mRNAs.

The influenza virus RdRp utilizes short, capped RNA fragments cleaved from host pre-mRNAs as primers to initiate the synthesis of its own messenger RNAs (mRNAs). The PB2 subunit of the viral polymerase is responsible for recognizing and binding to the 5' cap structure (m7GpppNm) of host pre-mRNAs.[2] Following this recognition, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a capped primer that is then used by the PB1 polymerase subunit to initiate transcription of viral genes.[3]

Onradivir potently binds to the cap-binding domain of the PB2 subunit, competitively inhibiting its ability to recognize and bind host capped RNAs.[4][5] This disruption prevents the initiation of viral mRNA synthesis, thereby halting the production of viral proteins and ultimately inhibiting viral replication.

Quantitative Data

Onradivir has demonstrated potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.

Table 1: In Vitro Inhibitory Activity of Onradivir (ZSP1273)

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | Influenza A Polymerase | - | 0.562 ± 0.116 nM | [6] |

| EC50 | A/Mal/302/54 (H1N1) | MDCK | 0.028 ± 0.011 nM | [7] |

| EC50 | Normal Influenza A (H1N1, H3N2) | MDCK | 0.01 to 0.063 nM | [6] |

| EC50 | Oseltamivir-resistant strains | MDCK | Potent activity | [6] |

| EC50 | Baloxavir-resistant strains | MDCK | Potent activity | [6] |

| EC50 | Highly pathogenic avian influenza | MDCK | Potent activity | [6] |

Table 2: Preclinical Pharmacokinetic Profile of Onradivir (ZSP1273)

| Species | Administration | Key Findings | Reference |

| Mice, Rats, Beagle Dogs | Single and multiple doses | Favorable pharmacokinetic characteristics | [6] |

| Mice | Oral | Dose-dependent reduction in influenza A virus titers, high survival rate | [7] |

| Ferrets | Oral | Observed inhibitory activity against influenza A virus infection | [7] |

Table 3: Human Pharmacokinetic and Clinical Efficacy Data

| Study Phase | Population | Dosing | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Single doses (100-1200 mg) | Rapidly absorbed (Tmax 0.5-2 h), average half-life 12.1-35.0 h. Generally safe and well-tolerated. | [8] |

| Phase 2 | Adults with uncomplicated influenza A | 600 mg once daily | Statistically significant reduction in time to symptom alleviation compared to placebo. Reduced viral load. | [9] |

| Phase 3 | Adults with uncomplicated influenza A | 600 mg once daily | Similar efficacy to oseltamivir (B103847) in reducing symptom duration. Acceptable safety profile. | [5] |

| Special Population | Patients with hepatic impairment | Single 600 mg dose | Increased exposure to Onradivir, suggesting a need for dose adjustment in this population. | [10] |

| Special Population | Patients with severe renal impairment | Single 600 mg dose | No clinically meaningful effect on pharmacokinetics, suggesting no dose adjustment is necessary. | [1] |

Experimental Protocols

The following are generalized descriptions of the key experimental methodologies used to characterize the mechanism of action and efficacy of Onradivir. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited publications.

Influenza Virus Polymerase Inhibition Assay

This biochemical assay is designed to directly measure the inhibitory activity of a compound on the viral RNA polymerase.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Dose Tolerability and Pharmacokinetics of Onradivir in Chinese Patients with Hepatic Impairment and Healthy Matched Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of the Influenza A Virus Polymerase PB1-PB2 Interface Indicates Strain-Specific Assembly Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic insights of onradivir in influenza treatment to inform pediatric dosing selection in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Onradivir Monohydrate: A Technical Guide to its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir, also known as ZSP1273, is a potent and selective antiviral agent targeting the influenza A virus.[1] It functions as a small molecule inhibitor of the viral RNA-dependent RNA polymerase, specifically targeting the polymerase basic protein 2 (PB2) subunit.[2][3] This inhibition disrupts a critical process known as "cap-snatching," which is essential for viral transcription and replication.[4][5] Developed by Guangdong Raynovent Biotech, Onradivir has received its first approval in China for the treatment of uncomplicated influenza A in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of Onradivir monohydrate, including its physicochemical characteristics, mechanism of action, and general experimental methodologies relevant to its analysis.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C22H24F2N6O3. The presence of fluorine atoms and multiple nitrogen-containing heterocyclic rings contributes to its specific physicochemical properties and biological activity.

| Property | Value | Reference |

| Chemical Formula | C22H24F2N6O3 | MedKoo Biosciences |

| Molecular Weight | 458.47 g/mol | MedKoo Biosciences |

| CAS Number | 2375241-19-1 | MedChemExpress |

| IUPAC Name | (2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate | PubChem |

| Appearance | To be determined (likely a solid) | MedKoo Biosciences |

| Purity | >98% (typical for research grade) | MedKoo Biosciences |

Solubility and Formulation

The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and route of administration. While detailed solubility studies for this compound in a wide range of solvents are not publicly available, information regarding its preparation for in vivo studies provides valuable insights.

| Solvent System | Concentration | Observations | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.68 mM) | Clear solution, requires sonication | [6] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.68 mM) | Clear solution, requires sonication | [6] |

Storage of Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 0 - 4 °C. For long-term storage (months), it is recommended to store solutions at -20 °C.[6]

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

General Storage Recommendations: this compound should be stored in a dry, dark environment. For short-term storage, a temperature of 0 - 4 °C is suitable, while long-term storage at -20 °C is recommended. The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.

Mechanism of Action: Inhibition of Influenza Virus Cap-Snatching

Onradivir exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza A virus. This process is essential for the virus to transcribe its genetic material into messenger RNA (mRNA) that can be translated by the host cell's machinery. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process.

The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host pre-mRNAs.[4][5] This is followed by the cleavage of the host mRNA a short distance from the cap by the PA subunit's endonuclease activity. The resulting capped RNA fragment is then used as a primer by the PB1 polymerase subunit to initiate the transcription of viral genes.[7]

Onradivir specifically targets and binds to the cap-binding domain of the PB2 subunit, preventing it from recognizing and binding to host cell mRNA caps.[1] This disruption of the initial step of cap-snatching effectively halts viral transcription and subsequent replication.[4]

References

- 1. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Onradivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

ZSP1273: A Technical Overview of a Novel Influenza A PB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSP1273, also known as onradivir (B12427892), is a potent and selective small-molecule inhibitor of the influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field of antiviral drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging resistance to existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks viral replication. Preclinical and clinical studies have demonstrated its potent activity against a wide range of influenza A strains, including those resistant to current antiviral drugs like oseltamivir (B103847) and baloxavir.[3][4][5]

Mechanism of Action

ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and halting viral gene expression.[2]

Figure 1: ZSP1273 Mechanism of Action.

Preclinical Development

In Vitro Antiviral Activity

ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

| Virus Strain | Type | EC50 (nM) | Reference Compound (EC50, nM) |

| A/Weiss/43 | H1N1 | 0.012 - 0.063 | Oseltamivir: >100 (resistant) |

| A/PR/8/34 | H1N1 | 0.042 | - |

| A/PR/8/34 (Baloxavir-resistant) | H1N1 | 0.028 | Baloxavir: >10 |

| Various Strains | H3N2 | 0.01 - 0.063 | - |

Data compiled from multiple preclinical studies.[3]

RNA Polymerase Inhibition Assay

The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed. The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring polymerase activity.

| Compound | Target | IC50 (nM) |

| ZSP1273 | PB2 Subunit | 0.562 ± 0.116 |

| VX-787 | PB2 Subunit | 1.449 ± 0.34 |

| Favipiravir | RNA Polymerase | 34,087.67 ± 16,009.21 |

Data from a comparative study of polymerase inhibitors.[6]

In Vivo Efficacy in Animal Models

The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

Pharmacokinetics

Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase I study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that a high-fat diet had minimal impact on its absorption.[7]

Clinical Development

ZSP1273 has progressed through Phase I, II, and III clinical trials.

Phase I Studies

Phase I trials in healthy volunteers established the safety and tolerability of ZSP1273 at various doses. These studies also characterized its pharmacokinetic profile in humans. No significant safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study with oseltamivir found no clinically relevant interactions, suggesting the potential for combination therapy.[2][8]

Phase II and III Studies

A randomized, double-blind, placebo-controlled Phase II study in adults with acute uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-scale Phase III trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10] The most common adverse event reported was mild diarrhea.[10]

| Clinical Trial Phase | Status | Key Findings |

| Phase I | Completed | Favorable safety and pharmacokinetic profile. No significant drug-drug interaction with oseltamivir. |

| Phase II | Completed | Demonstrated efficacy in reducing the duration of symptoms in patients with uncomplicated influenza A. |

| Phase III | Completed | Similar efficacy to oseltamivir in shortening recovery time. Generally well-tolerated with an acceptable safety profile. |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound.

Figure 2: CPE Reduction Assay Workflow.

Methodology:

-

Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.

-

The compound to be tested (ZSP1273) is serially diluted to various concentrations.

-

The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.

-

After a viral adsorption period, the virus-containing medium is removed, and the cells are washed.

-

The diluted compound is added to the wells. Control wells include virus-infected/untreated cells and mock-infected/untreated cells.

-

The plates are incubated for a period sufficient to allow for the development of viral cytopathic effects in the control wells (typically 48-72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

Murine Influenza A Virus Infection Model

This in vivo model is used to evaluate the efficacy of antiviral compounds.

Methodology:

-

Female BALB/c mice (6-8 weeks old) are used for the study.

-

Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.

-

Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The compound is typically administered orally twice daily for a set duration (e.g., 5 days).

-

A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.

-

Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and 5), and their lungs are harvested.

-

Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on MDCK cells.

-

Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and increased survival rate in the treated group compared to the vehicle control group.

Conclusion

ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy against a broad range of influenza A strains, including resistant variants, and its favorable pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new therapeutic option for the treatment of influenza A infections. Further studies may explore its potential in combination therapies and its utility in managing influenza pandemics.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. A Randomized, Double-blind, Placebo-controlled, Phase 2 Study of ZSP1273 in Adults With Acute Uncomplicated Influenza A - AdisInsight [adisinsight.springer.com]

- 10. emjreviews.com [emjreviews.com]

Onradivir Monohydrate's High-Affinity Binding to Influenza PB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Onradivir monohydrate (also known as ZSP1273) to the Polymerase Basic protein 2 (PB2) subunit of the influenza A virus. Onradivir is a potent, orally bioavailable antiviral agent that targets a critical component of the viral replication machinery, offering a promising therapeutic option against influenza A infections. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: Targeting the "Cap-Snatching" Mechanism

Influenza A virus relies on a unique "cap-snatching" mechanism to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer composed of PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit specifically recognizes and binds to the 5' cap (a 7-methylguanosine, m7GTP) of host pre-mRNAs. This captured cap is then cleaved by the PA subunit and used as a primer by the PB1 polymerase subunit to initiate the synthesis of viral mRNA. This act of "stealing" host mRNA caps (B75204) is essential for viral protein production and subsequent replication.

Onradivir is a first-in-class inhibitor that directly targets the highly conserved m7GTP binding site on the PB2 subunit[1][2]. By occupying this pocket, Onradivir competitively inhibits the binding of host-capped RNAs, effectively halting the cap-snatching process and, consequently, viral replication[3][4][5][6].

Quantitative Binding Affinity and Potency

While direct dissociation constant (Kd) values for Onradivir (ZSP1273) from biophysical assays like Isothermal Titration Calorimetry (ITC) are not yet widely published, its high potency is demonstrated through functional assays that measure the inhibition of the viral RNA polymerase.

A key preclinical study determined the half-maximal inhibitory concentration (IC50) of ZSP1273 on the polymerase activity of the influenza A virus. The results show that Onradivir is a highly potent inhibitor, with sub-nanomolar activity, surpassing that of the related clinical candidate Pimodivir (VX-787) under similar experimental conditions[7][8][9].

For a comprehensive understanding, the binding affinity of the closely related and well-studied PB2 inhibitor, Pimodivir (VX-787), is also presented. Pimodivir's interaction with the PB2 cap-binding domain has been extensively characterized using ITC, providing a direct measure of its binding affinity.

Table 1: Quantitative Analysis of PB2 Inhibitor Potency and Binding Affinity

| Compound | Target | Assay Type | Value (nM) | Source(s) |

| Onradivir (ZSP1273) | Influenza A RNA Polymerase | Polymerase Activity Assay | IC50: 0.562 ± 0.116 | [7][8][9] |

| Pimodivir (VX-787) | Influenza A RNA Polymerase | Polymerase Activity Assay | IC50: 1.449 ± 0.34 | [9] |

| Pimodivir (VX-787) | Wild-Type PB2 Cap-Binding Domain | Isothermal Titration Calorimetry (ITC) | Kd: 2.2 | [10] |

| Pimodivir (VX-787) | Wild-Type PB2 Cap-Binding Domain | Isothermal Titration Calorimetry (ITC) | Kd: 24 | [3][4] |

| Pimodivir (VX-787) | PB2 Mutant (F404Y) Cap-Binding Domain | Isothermal Titration Calorimetry (ITC) | Kd: ~616 (280-fold decrease) | [10] |

| Pimodivir (VX-787) | PB2 Mutant (M431I) Cap-Binding Domain | Isothermal Titration Calorimetry (ITC) | Kd: ~15.4 (7-fold decrease) | [10] |

| Pimodivir (VX-787) | PB2 Mutant (H357N) Cap-Binding Domain | Isothermal Titration Calorimetry (ITC) | Kd: ~286 (130-fold decrease) | [10] |

Note: The discrepancy in Pimodivir's Kd values (2.2 nM vs. 24 nM) may arise from different experimental conditions, protein constructs, or assay buffers used in the respective studies.

Experimental Protocols

The quantitative data presented above were obtained through rigorous experimental methodologies. Below are detailed descriptions of the key assays.

Influenza A Virus Polymerase Activity Assay (for IC50 Determination)

This assay quantifies the inhibitory effect of a compound on the viral RNA polymerase's ability to synthesize RNA.

Objective: To determine the concentration of an inhibitor (e.g., Onradivir) required to reduce the polymerase activity by 50%.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured to an appropriate confluency. The cells are then co-transfected with plasmids expressing the three subunits of the influenza A polymerase (PA, PB1, and PB2) and a fourth plasmid containing a viral RNA (vRNA) reporter gene (e.g., firefly luciferase) flanked by the viral untranslated regions.

-

Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compound (Onradivir) or a control compound (e.g., Pimodivir, Favipiravir). A drug-free control is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for the expression of the polymerase complex, transcription of the reporter gene, and translation into the reporter protein (luciferase).

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added to the cell lysate. The activity of the expressed luciferase is measured as luminescence using a luminometer.

-

Data Analysis: The percentage of polymerase inhibition is calculated for each compound concentration relative to the drug-free control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation)[9].

Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is a gold-standard biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the precise determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the binding affinity and thermodynamics of an inhibitor (e.g., Pimodivir) to the purified PB2 cap-binding domain.

Methodology:

-

Protein Expression and Purification: The cap-binding domain of the influenza PB2 protein (wild-type or mutant) is expressed (e.g., in E. coli) and purified to high homogeneity using chromatographic techniques.

-

Sample Preparation: The purified PB2 protein is placed in the sample cell of the ITC instrument, and the inhibitor (Pimodivir) is loaded into the injection syringe. Both are in an identical, precisely matched buffer solution (e.g., 20 mM PIPES, 150 mM NaCl, 1% DMSO) to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the inhibitor from the syringe into the protein solution in the cell is performed at a constant temperature (e.g., 25°C).

-

Heat Measurement: The ITC instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the PB2 protein. A reference cell containing only buffer is used to subtract background heat effects.

-

Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH)[9][10]. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in Onradivir's mechanism of action and its characterization.

References

- 1. Celebrating Another Milestone: Onradivir Tablets Approved - GCP ClinPlus [en.gcp-clinplus.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. login.medscape.com [login.medscape.com]

- 4. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAYNOVENT Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 6. Investigation of Binding Affinity between Potential Antiviral Agents and PB2 Protein of Influenza A: Non-equilibrium Molecular Dynamics Simulation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Onradivir: A Deep Dive into its Molecular Interactions and Antiviral Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel small-molecule inhibitor of the influenza A virus, demonstrating potent antiviral activity in both preclinical and clinical studies.[1][2] This technical guide provides an in-depth exploration of the molecular interactions of Onradivir, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties. The information is intended to support further research and drug development efforts targeting influenza A virus.

Mechanism of Action: Targeting the Viral Polymerase

Onradivir exerts its antiviral effect by targeting a critical component of the influenza A virus replication machinery: the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp).[1][3] The RdRp is a heterotrimeric complex, also comprising polymerase basic protein 1 (PB1) and polymerase acidic protein (PA), and is responsible for both transcription and replication of the viral RNA genome.

Onradivir specifically binds to the cap-binding domain of the PB2 subunit.[3] This binding event is crucial as it inhibits the "cap-snatching" process, a unique mechanism employed by the influenza virus to initiate transcription of its own messenger RNA (mRNA). By preventing the binding of host cell pre-mRNA caps (B75204) to the PB2 subunit, Onradivir effectively blocks the entire viral replication cycle.[1]

The following diagram illustrates the simplified signaling pathway of influenza A virus replication and the point of inhibition by Onradivir.

Caption: Onradivir inhibits the cap-snatching mechanism of the influenza A virus.

Quantitative Analysis of Antiviral Activity

Preclinical studies have provided quantitative data on the potent in vitro activity of Onradivir against influenza A virus.

| Parameter | Value | Target | Virus Strain(s) | Reference |

| IC50 (RNA Polymerase Activity) | 0.562 ± 0.116 nM | Influenza A Polymerase | Not specified | [1][4] |

| EC50 | 0.01 nM - 0.063 nM | Viral Replication | H1N1 and H3N2 | [1][4] |

| EC50 (Oseltamivir-resistant) | Sensitive | Viral Replication | Not specified | [1][4] |

| EC50 (Baloxavir-resistant) | Sensitive | Viral Replication | Not specified | [1][4] |

Host Cell Signaling Pathways

Currently, there is no publicly available data detailing the specific effects of Onradivir on host cell signaling pathways, such as the NF-κB, MAPK, or interferon pathways. Influenza A virus infection is known to modulate these pathways to facilitate its replication and evade the host immune response. Further research is required to determine whether Onradivir has any direct or indirect effects on these crucial cellular signaling cascades.

The following diagram illustrates a generalized overview of host cell signaling in response to influenza A virus infection.

Caption: Host signaling pathways activated by influenza A virus.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical assays used to characterize Onradivir are not publicly available. However, this section outlines the general methodologies for key experiments typically employed in the study of influenza polymerase inhibitors.

Influenza A Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the viral polymerase. A common method is the fluorescence polarization (FP) assay .

Principle: The assay measures the change in polarization of fluorescently labeled RNA probes upon binding to the RdRp. Inhibition of the polymerase activity, which involves RNA binding and conformational changes, can be detected as a change in the FP signal.

General Protocol:

-

Recombinant Protein Expression and Purification: Express and purify the recombinant influenza A virus RdRp complex (PB1, PB2, and PA subunits) using a suitable expression system (e.g., baculovirus-infected insect cells).

-

Fluorescent RNA Probe Synthesis: Synthesize a short RNA oligonucleotide corresponding to the viral promoter region and label it with a fluorescent dye (e.g., FAM).

-

Assay Setup: In a microplate, combine the purified RdRp, the fluorescent RNA probe, and varying concentrations of the test compound (e.g., Onradivir).

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow for binding and potential inhibition to occur.

-

FP Measurement: Measure the fluorescence polarization using a plate reader equipped with FP capabilities.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a fluorescence polarization-based RdRp inhibition assay.

Caption: Workflow for an RdRp inhibition assay using fluorescence polarization.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the effective concentration of a compound that inhibits viral replication in a cellular context. A common method is the cytopathic effect (CPE) inhibition assay .

Principle: Influenza virus infection causes visible damage (cytopathic effect) to susceptible host cells. The ability of an antiviral compound to protect cells from CPE is quantified.

General Protocol:

-

Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and grow to confluence.

-

Compound Treatment: Prepare serial dilutions of the test compound (Onradivir) in cell culture medium and add to the cells.

-

Viral Infection: Infect the cells with a known titer of influenza A virus. Include control wells with no virus and virus with no compound.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-3 days).

-

CPE Assessment: Assess the level of CPE in each well, often by staining the remaining viable cells with a dye such as crystal violet.

-

Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) by analyzing the absorbance readings from the stained plates.

Conclusion and Future Directions

Onradivir is a promising antiviral agent that effectively targets the influenza A virus RdRp, specifically the cap-binding function of the PB2 subunit. Its potent in vitro activity, including against drug-resistant strains, highlights its potential as a valuable therapeutic option. However, to fully elucidate its molecular interactions and overall impact, further research is warranted in the following areas:

-

Binding Affinity Studies: Determination of the specific binding affinity (e.g., Kd) of Onradivir to the PB2 protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Structural Biology: Co-crystallization of Onradivir with the influenza PB2 cap-binding domain to visualize the precise molecular interactions at the atomic level.

-

Host Cell Signaling Studies: Investigation of the potential modulatory effects of Onradivir on key host cell signaling pathways involved in the antiviral response and viral pathogenesis.

-

Resistance Profiling: Comprehensive analysis of the genetic mutations in the PB2 subunit that may confer resistance to Onradivir.

A deeper understanding of these aspects will be instrumental in optimizing the clinical use of Onradivir and in the development of next-generation influenza antivirals.

References

- 1. mdpi.com [mdpi.com]

- 2. Safety and efficacy of onradivir in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Onradivir Monohydrate: A Technical Guide on its Efficacy Against Highly Pathogenic Avian Influenza

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (formerly ZSP1273) is a novel, orally bioavailable small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Developed by Guangdong Raynovent Biotech, it represents a promising therapeutic agent in the fight against influenza A, including strains of significant public health concern such as highly pathogenic avian influenza (HPAI). This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of onradivir against HPAI, its mechanism of action, and relevant clinical findings in seasonal influenza to inform further research and development.

Mechanism of Action

Onradivir targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step in viral replication where the virus hijacks the 5' caps (B75204) of host cell pre-messenger RNAs (mRNAs) to prime the synthesis of its own viral mRNAs. By blocking this essential function, onradivir effectively halts viral gene transcription and replication. The inhibitory activity of onradivir on the influenza A virus RNA polymerase has been demonstrated to be potent, with a reported 50% inhibitory concentration (IC50) value of 0.562 ± 0.116 nM.[1][2][3]

Figure 1: Onradivir's mechanism of action targeting the PB2 subunit.

Preclinical Efficacy Against Highly Pathogenic Avian Influenza

Preclinical studies have demonstrated the potent antiviral activity of onradivir against HPAI strains, including those resistant to other antiviral drugs.[1][2][3]

In Vitro Antiviral Activity

The in vitro efficacy of onradivir against HPAI H7N9 and H5N6 strains was evaluated and compared with other antiviral agents. The results are summarized in the table below.

| Virus Strain | Compound | IC50 (nM) |

| A/Anhui/01/2013 (H7N9) | Onradivir (ZSP1273) | 0.627 ± 0.312 |

| VX-787 | >1000 | |

| Oseltamivir (B103847) | 11.23 ± 2.56 | |

| A/Qingyuan/GIRD01/2017 (H7N9) | Onradivir (ZSP1273) | 0.777 ± 0.427 |

| VX-787 | >1000 | |

| Oseltamivir | 15.89 ± 3.98 | |

| A/Guangzhou/39715/2014 (H5N6) | Onradivir (ZSP1273) | 0.245 ± 0.03 |

| VX-787 | >1000 | |

| Oseltamivir | 8.97 ± 1.54 | |

| Table 1: In Vitro Antiviral Activity of Onradivir against HPAI Strains.[1] |

Onradivir has also shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza A virus strains.[1][2][3]

In Vivo Antiviral Activity in a Murine Model

The in vivo efficacy of onradivir was assessed in a murine model of influenza A (H1N1) infection. While specific in vivo data for HPAI strains from the available preclinical study is not provided, the H1N1 model demonstrates the drug's in vivo potential. Onradivir effectively reduced viral titers in a dose-dependent manner and resulted in a high survival rate in infected mice.[1][2][3]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Method)

-

Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays.

-

Virus Strains: Highly pathogenic avian influenza viruses A/Anhui/01/2013 (H7N9), A/Qingyuan/GIRD01/2017 (H7N9), and A/Guangzhou/39715/2014 (H5N6) were utilized.

-

Methodology: The cytopathic effect (CPE) method was employed to determine the in vitro antiviral activity.

-

MDCK cells were seeded in 96-well plates and incubated until confluent.

-

The cells were then infected with the respective influenza virus strains.

-

Serial dilutions of onradivir, VX-787, and oseltamivir were added to the infected cells.

-

The plates were incubated, and the viral-induced cytopathic effects were monitored.

-

Cell viability was assessed to determine the ability of the compounds to inhibit the CPE.

-

The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.

-

Cytotoxicity of the compounds was evaluated in parallel on uninfected MDCK cells.[4]

-

Figure 2: Workflow for the in vitro antiviral activity assay.

In Vivo Murine Infection Model

-

Animal Model: A murine infection model was used to evaluate the in vivo efficacy of onradivir.

-

Virus Strain: Influenza A (H1N1) was used for the infection studies described in the available literature.

-

Methodology:

-

Mice were infected with a lethal dose of the influenza virus.

-

Onradivir was administered orally at various dosages.

-

Parameters such as changes in body weight, survival rate, and viral titers in the lungs were monitored.

-

The efficacy of onradivir was compared to a vehicle control and other antiviral agents.[2]

-

Clinical Data in Uncomplicated Influenza A

Phase III Clinical Trial Results

A multicenter, double-blind, randomized, placebo-controlled, and oseltamivir-controlled Phase III trial was conducted in China.

| Parameter | Onradivir (600 mg once daily) | Oseltamivir (75 mg twice daily) | Placebo |

| Median Time to Alleviation of Symptoms (TTAS) | 38.83 hours | 42.17 hours | 63.35 hours |

| Adverse Events | 67% | 47% | 55% |

| Most Common Adverse Event | Diarrhea (49%) | Diarrhea (15%) | Diarrhea (23%) |

| Table 2: Key Findings from the Phase III Clinical Trial of Onradivir in Uncomplicated Influenza A.[5][6][7] |

The study concluded that onradivir has similar curative efficacy to oseltamivir for acute, uncomplicated influenza infections in adults, with an acceptable safety profile.[6][7] The higher incidence of diarrhea in the onradivir group was mostly of mild to moderate severity and resolved without medication.[5][7]

Conclusion

References

- 1. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. emjreviews.com [emjreviews.com]

- 6. Antiviral drugs oseltamivir, onradivir may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]

- 7. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Onradivir Monohydrate: In Vitro Antiviral Assay Protocol

Introduction

Onradivir (formerly ZSP1273) is a potent and selective small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase.[1][2][3] It functions by binding to the cap-binding domain of the polymerase basic 2 (PB2) subunit, a critical step in the initiation of viral mRNA transcription.[1][3] This novel mechanism of action makes it effective against a wide range of influenza A virus strains, including those resistant to existing antiviral drugs such as oseltamivir (B103847) and baloxavir.[1] These application notes provide a detailed protocol for determining the in vitro antiviral activity of Onradivir monohydrate against influenza A virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby canine kidney (MDCK) cells.

Mechanism of Action

Onradivir targets the highly conserved PB2 subunit of the influenza A virus polymerase complex (PA, PB1, and PB2). By binding to the cap-binding domain of PB2, Onradivir prevents the virus from utilizing host cell pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching." This inhibition of transcription effectively halts viral replication.

Caption: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Onradivir (ZSP1273) against various influenza A virus strains. Data was obtained using a cytopathic effect (CPE) inhibition assay in MDCK cells.

Table 1: Antiviral Activity of Onradivir (ZSP1273) against Influenza A Virus Strains

| Virus Strain | Type | EC₅₀ (nM) |

| A/Puerto Rico/8/34 | H1N1 | 0.042 |

| A/California/07/2009 | H1N1 | 0.063 |

| A/Jiangxi-Donghu/311/2006 | H1N1 | 0.033 |

| A/Aichi/2/68 | H3N2 | 0.02 |

| A/Switzerland/9715293/2013 | H3N2 | 0.01 |

| A/Hong Kong/1/68 | H3N2 | 0.02 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 2: Activity of Onradivir (ZSP1273) against Drug-Resistant Influenza A Strains

| Virus Strain | Resistance Profile | EC₅₀ (nM) |

| A/Puerto Rico/8/34 | Baloxavir-Resistant | 0.028 |

| A/WSN/33 | Oseltamivir-Resistant | 0.012 |

Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 3: Cytotoxicity and Selectivity Index of Onradivir (ZSP1273)

| Cell Line | Culture Temperature | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| MDCK | 33°C | 1.632 | > 25,000 |

| MDCK | 37°C | 1.777 | > 25,000 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Experimental Protocols

Materials and Reagents

-

This compound (or ZSP1273)

-

Madin-Darby canine kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

TPCK-treated Trypsin

-

Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well cell culture plates

-

Sterile phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Cell Culture

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of Onradivir that inhibits virus-induced cell death.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight to form a monolayer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM containing TPCK-treated trypsin (2 µg/mL) to achieve the desired final concentrations.

-

Virus Infection: Aspirate the culture medium from the cells and infect them with a predetermined titer of influenza A virus (e.g., 100 TCID₅₀).

-

Treatment: Immediately after infection, add 100 µL of the diluted this compound to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-

Incubation: Incubate the plates for 48-72 hours at the appropriate temperature for the virus strain (e.g., 37°C) until CPE is evident in the virus-only control wells.

-

Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, which measures ATP levels.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.

-

Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.

-

Compound Preparation: Prepare serial dilutions of this compound as described above.

-

Treatment: Add the compound dilutions to the cells without any virus. Include a vehicle control (DMSO) and a cell-only control.

-

Incubation: Incubate the plates for the same duration and under the same conditions as the CPE assay.

-

Quantification: Measure cell viability as described previously.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by performing a non-linear regression analysis of the dose-response curve.

References

Application Notes and Protocols for Plaque Reduction Assay Featuring Onradivir Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase.[1][2] Its mechanism of action involves inhibiting the "cap-snatching" process, which is essential for viral mRNA transcription and replication.[3][4] Preclinical studies have demonstrated its potent in vitro and in vivo activity against various influenza A strains, including those resistant to other antiviral drugs.[1][5][6] The plaque reduction assay is a fundamental method in virology for quantifying the infectious titer of a lytic virus and is a gold standard for evaluating the efficacy of antiviral compounds by determining their ability to inhibit virus-induced cell death.[7][8]

These application notes provide a detailed protocol for utilizing the plaque reduction assay to determine the antiviral activity of Onradivir monohydrate against influenza A virus.

Data Presentation

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in the number of viral plaques is observed. The following table summarizes the in vitro EC50 values of Onradivir (ZSP1273) against various influenza A virus strains.

| Virus Strain | Subtype | EC50 (nM) |

| A/Puerto Rico/8/1934 | H1N1 | 0.01 |

| A/California/04/2009 | H1N1 | 0.063 |

| A/Victoria/3/1975 | H3N2 | 0.02 |

| A/Hong Kong/1/1968 | H3N2 | 0.01 |

| Data sourced from a preclinical study on ZSP1273.[1] |

Mechanism of Action of Onradivir

Onradivir targets the PB2 subunit of the influenza A virus RNA polymerase complex, which is composed of the PB1, PB2, and PA subunits.[4][9] The PB2 subunit is responsible for binding to the 5' cap structure of host pre-mRNAs.[4] This "cap-snatching" mechanism is a critical step for the initiation of viral mRNA synthesis, as the capped host mRNA fragments are used as primers. By inhibiting the cap-binding function of PB2, Onradivir effectively blocks viral transcription and subsequent replication.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guangdong develops world's first PB2-targeting anti-flu medicine | GDToday [newsgd.com]

- 4. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]

Application Notes and Protocols for Onradivir Monohydrate in Cytopathic Effect (CPE) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (formerly ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By binding to the cap-binding domain of PB2, Onradivir effectively prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for initiating viral mRNA transcription and subsequent replication.[2][3] This mechanism confers potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.[7][8] The cytopathic effect (CPE) inhibition assay is a fundamental method for evaluating the in vitro efficacy of antiviral compounds like Onradivir. This assay measures the ability of a drug to protect host cells from the destructive effects of viral infection. These application notes provide a detailed protocol for conducting a CPE assay to determine the antiviral activity of Onradivir monohydrate against influenza A virus.

Mechanism of Action: Inhibition of Influenza A Virus Replication

This compound's mechanism of action is centered on the disruption of a key process in the influenza A virus life cycle. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the polymerase engages in a process known as "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. The PA subunit then cleaves the pre-mRNA downstream of the cap, generating a capped primer that is used by the PB1 subunit to initiate transcription of viral mRNAs. Onradivir specifically targets the PB2 subunit, inhibiting its ability to bind to the host cell's capped pre-mRNAs. This blockade of cap-snatching activity halts viral gene expression and replication, thereby preventing the production of new viral progeny and protecting the host cell from virus-induced death.

Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit of the viral RNA polymerase, thereby blocking the "cap-snatching" mechanism required for viral mRNA transcription.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Onradivir (ZSP1273) against various strains of influenza A virus. The 50% effective concentration (EC₅₀) is a measure of the drug concentration required to inhibit the viral cytopathic effect by 50%. The 50% inhibitory concentration (IC₅₀) represents the concentration needed to inhibit the viral RNA polymerase activity by 50%.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC₅₀ | Influenza A (H1N1) | MDCK | 0.01 - 0.063 nM | [7][8] |

| EC₅₀ | Influenza A (H3N2) | MDCK | 0.01 - 0.063 nM | [7][8] |

| IC₅₀ | Influenza A Polymerase | N/A | 0.562 ± 0.116 nM | [8] |

MDCK: Madin-Darby Canine Kidney

Experimental Protocols

Determination of Virus Titer (TCID₅₀)

Prior to evaluating the antiviral compound, the 50% Tissue Culture Infectious Dose (TCID₅₀) of the influenza A virus stock must be determined to standardize the amount of virus used in the CPE assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

TPCK-treated Trypsin

-

Influenza A virus stock (e.g., A/H1N1 or A/H3N2)

-

96-well flat-bottom microplates

-

Sterile PBS

Protocol:

-

Cell Plating: Seed MDCK cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

-

Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL).

-

Infection: Wash the confluent MDCK cell monolayer twice with sterile PBS. Add 100 µL of each virus dilution to 8 replicate wells. Include a "cell control" group with no virus.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until cytopathic effect is observed in the highest virus dilutions.

-

CPE Observation: Observe the cells daily for CPE using an inverted microscope. CPE in MDCK cells infected with influenza virus is characterized by cell rounding, detachment, and monolayer destruction.[9][10][11]

-

TCID₅₀ Calculation: The TCID₅₀ is calculated using the Reed-Muench method, which determines the virus dilution that causes CPE in 50% of the inoculated wells.[1]

This compound Cytopathic Effect (CPE) Inhibition Assay

This protocol details the steps to assess the antiviral activity of this compound against influenza A virus.

Materials:

-

This compound

-

DMSO (for compound dilution)

-

MDCK cells

-

DMEM, FBS, Trypsin-EDTA, TPCK-treated Trypsin

-

Influenza A virus stock (titered)

-

96-well flat-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet solution)

Protocol Workflow:

Caption: Workflow for the this compound Cytopathic Effect (CPE) Inhibition Assay.

Detailed Steps:

-

Cell Preparation: Prepare a 90-100% confluent monolayer of MDCK cells in a 96-well plate as described in the TCID₅₀ protocol.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations.

-

Treatment: Wash the MDCK cell monolayer with PBS. Add the diluted this compound to the wells. Also, set up the following controls:

-

Virus Control: Cells with no compound, to be infected with the virus.

-

Cell Control: Cells with no compound and no virus.

-

Toxicity Control: Cells with the compound dilutions but no virus, to assess drug cytotoxicity.

-

-

Infection: Add influenza A virus at a multiplicity of infection (MOI) of 100 TCID₅₀ to the wells containing the compound and the virus control wells.[12] Do not add virus to the cell control and toxicity control wells.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, until approximately 80-100% CPE is observed in the virus control wells.

-

Quantification of CPE Inhibition:

-

Luminescent ATP Assay (e.g., CellTiter-Glo®): This method measures the ATP level, which is proportional to the number of viable cells.[13] Follow the manufacturer's instructions to measure luminescence.

-

Crystal Violet Staining: This method stains the adherent, viable cells.

-

Gently wash the wells with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the stain with methanol (B129727) and read the absorbance at ~570 nm.

-

-

-

Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC₅₀) is similarly determined from the toxicity control wells. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.

Disclaimer

This document is intended for research use only. The protocols described are based on established virological methods and published data on Onradivir. Researchers should optimize these protocols for their specific laboratory conditions, cell lines, and virus strains. Appropriate biosafety precautions must be taken when handling live influenza viruses.

References

- 1. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]

- 6. Safety and efficacy of onradivir in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Item - Influenza-induced cytopathic effects (CPEs) in MDCK cells. - Public Library of Science - Figshare [plos.figshare.com]

- 12. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

Onradivir Monohydrate: Application Notes and Protocols for Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a potent and selective inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By targeting the cap-snatching process essential for viral transcription, Onradivir effectively blocks influenza A virus replication.[4][7] Preclinical studies have demonstrated its significant antiviral activity against a broad spectrum of influenza A strains, including pandemic and seasonal variants, as well as those resistant to other antiviral agents like oseltamivir (B103847) and baloxavir.[1][2][3][8][9] This document provides detailed application notes and protocols for utilizing Onradivir monohydrate in cell culture-based influenza A virus infection models.

Mechanism of Action

This compound targets the PB2 subunit of the influenza A virus's RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. This capped leader is then cleaved by the PA subunit and used to prime viral mRNA synthesis by the PB1 subunit. Onradivir specifically inhibits the binding of the 5' cap to the PB2 subunit, thereby preventing the initiation of viral transcription and subsequent protein synthesis, ultimately halting viral replication.[4][7]

Figure 1: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

In Vitro Antiviral Activity and Cytotoxicity

Onradivir has demonstrated potent and selective antiviral activity against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from preclinical studies.

Table 1: Antiviral Activity (EC50) of Onradivir against Influenza A Virus Strains in MDCK Cells [1][2]

| Virus Strain | Subtype | Onradivir (ZSP1273) EC50 (nM) |

| A/Puerto Rico/8/34 | H1N1 | 0.042 |

| A/California/07/2009 | H1N1pdm09 | 0.020 |

| A/California/2/2014 | H3N2 | 0.010 |

| Oseltamivir-Resistant Strain | H1N1 | 0.014 |

| Baloxavir-Resistant Strain | H1N1 | 0.028 |

| Various H1N1 & H3N2 strains | H1N1/H3N2 | 0.012 - 0.063 |

Table 2: Cytotoxicity (CC50) of Onradivir in MDCK Cells [2]

| Cell Line | Culture Temperature | Onradivir (ZSP1273) CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MDCK | 33°C | 1.632 | > 25,000 |

| MDCK | 37°C | 1.777 | > 25,000 |

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in a cell culture infection model.

Protocol 1: Antiviral Activity Assessment using Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of Onradivir required to inhibit the virus-induced cell death (cytopathic effect).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock (e.g., A/Puerto Rico/8/34, H1N1)

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture MDCK cells in DMEM supplemented with 10% FBS.

-

Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in DMEM with 2% FBS.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of Onradivir in infection medium (DMEM with 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations.

-

-

Infection and Treatment:

-

Aspirate the culture medium from the MDCK cell plate.

-

Add 50 µL of the diluted Onradivir to the appropriate wells.

-

Add 50 µL of influenza A virus diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

-

-

Quantification of Antiviral Activity:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the cell control.

-

Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol 2: Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

DMEM with 10% FBS

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Compound Treatment:

-

Prepare serial dilutions of Onradivir in culture medium (DMEM with 2% FBS).

-

Aspirate the medium from the cells and add 100 µL of the diluted Onradivir to the wells.

-

Include cell control wells with medium only (no compound).

-

Incubate the plate for the same duration as the antiviral assay (48-72 hours).

-

-

Quantification of Cytotoxicity:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of cell viability for each concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly effective inhibitor of influenza A virus replication in vitro, demonstrating a favorable safety profile in cell culture models as indicated by its high selectivity index. The provided protocols offer a standardized approach for evaluating the antiviral efficacy and cytotoxicity of Onradivir in a laboratory setting, which is crucial for further preclinical and drug development studies. These methods can be adapted to test Onradivir against various influenza A strains and in different cell lines relevant to respiratory virus research.

References

- 1. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]

- 6. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Onradivir Monohydrate Efficacy Studies: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (ZSP1273) is a novel antiviral agent that potently inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase.[1][2] This inhibition prevents the "cap-snatching" process, a critical step for the initiation of viral mRNA synthesis, thereby halting viral replication.[1] Preclinical studies have demonstrated the in vitro and in vivo efficacy of Onradivir against various influenza A strains, including H1N1 and H3N2.[3][4] Furthermore, it has shown activity against strains resistant to other antivirals like oseltamivir (B103847) and baloxavir.[4] This document provides detailed application notes and protocols for conducting animal efficacy studies of Onradivir monohydrate, focusing on murine and ferret models, which are standard in influenza research.[4][5][6]

Mechanism of Action: Targeting the Influenza A Polymerase Complex

This compound's mechanism of action centers on the disruption of the influenza A virus's replication machinery. The viral RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate its genome and transcribe its genes into messenger RNA (mRNA), it must first "snatch" the 5' cap structure from host cell pre-mRNAs. The PB2 subunit is responsible for binding to this cap structure. Onradivir acts as a cap-binding inhibitor, effectively blocking the PB2 subunit and preventing this essential step. This leads to the cessation of viral gene transcription and replication.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of antiviral compounds.[7] For influenza virus research, mice and ferrets are the most commonly used models due to their susceptibility to human influenza viruses and the ability to recapitulate key aspects of human disease.[5][8]

Murine Model (Mouse)

Mice are a cost-effective and readily available model for initial in vivo efficacy studies of anti-influenza agents.[5][9] They are particularly useful for assessing viral load reduction in the lungs, impact on morbidity (weight loss), and survival rates.[10]

Ferret Model

Ferrets are considered the gold standard for influenza transmission and pathogenesis studies as the disease progression and clinical symptoms, such as fever and respiratory signs, closely mimic human infection.[8][11] They are also susceptible to human influenza viruses without prior adaptation of the virus.[8]

Preclinical Efficacy Data Summary

The following tables summarize the key findings from preclinical studies of Onradivir (ZSP1273).

| In Vitro Efficacy of Onradivir (ZSP1273) | |

| Parameter | Result |

| Target | Influenza A Virus RNA Polymerase (PB2 subunit)[1] |

| EC50 (H1N1 & H3N2 strains) | 0.01 nM to 0.063 nM[4] |

| Activity against Oseltamivir-resistant strains | Maintained high inhibitory activity[4] |

| Activity against Baloxavir-resistant strains | Maintained high inhibitory activity[4] |

| Activity against highly pathogenic avian influenza | Sensitive to ZSP1273[4] |

| In Vivo Efficacy of Onradivir (ZSP1273) in Murine Model | |

| Parameter | Result |

| Viral Titer Reduction in Lungs | Dose-dependent reduction[4] |

| Survival Rate | Maintained a high survival rate in infected mice[3][4] |

| In Vivo Efficacy of Onradivir (ZSP1273) in Ferret Model | |

| Parameter | Result |

| Inhibitory Activity | Inhibition of influenza A virus infection observed[4][6] |

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in a murine model of influenza A infection. These protocols are based on established methodologies and can be adapted for specific research needs.[12][13][14]

General Experimental Workflow

Protocol 1: Murine Model of Influenza A Infection and Onradivir Treatment

1. Animals:

-

Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[10]

-

House animals in BSL-2 containment facilities.

-

Allow a one-week acclimatization period.

2. Materials:

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Sterile phosphate-buffered saline (PBS)

-

Oral gavage needles

-

Euthanasia supplies (e.g., CO2 chamber, isoflurane)

3. Experimental Procedure:

-

Virus Inoculation:

-

Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

-

Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza A virus in a volume of 50 µL of sterile PBS.[12]

-

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 4 hours or 24 hours).

-

Administer this compound or vehicle control orally via gavage once or twice daily for a specified duration (e.g., 5 days).